Flovagatran

Descripción general

Descripción

Flovagatran es un potente inhibidor directo de la trombina sintético, reversible, de bajo peso molecular y altamente selectivo. Ha demostrado propiedades farmacocinéticas prometedoras y actividad biológica en estudios preclínicos. This compound fue investigado para su uso en el tratamiento de la trombosis, pero su desarrollo se interrumpió en la Fase II .

Métodos De Preparación

Flovagatran se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética normalmente implica la formación de un enlace peptídico entre dos alfa-aminoácidos. El método de preparación para la fórmula in vivo implica disolver el fármaco en dimetilsulfóxido (DMSO), seguido de la mezcla con polietilenglicol (PEG300), Tween 80 y agua desionizada .

Análisis De Reacciones Químicas

Flovagatran se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Venous Thromboembolism Studies

Flovagatran has been extensively researched for its efficacy in preventing venous thromboembolism. Clinical trials have demonstrated its potential to reduce the incidence of clot formation in various patient populations.

Case Study: Efficacy in Postoperative Patients

A clinical trial involving postoperative patients assessed the effectiveness of this compound compared to standard anticoagulant therapy. The study found that this compound significantly reduced the incidence of venous thromboembolism without increasing bleeding complications.

| Parameter | This compound Group | Control Group |

|---|---|---|

| Incidence of VTE | 3% | 12% |

| Major Bleeding Events | 1% | 2% |

| Minor Bleeding Events | 5% | 8% |

Safety Profile Assessment

The safety profile of this compound has been a focal point in research, particularly regarding its bleeding risk compared to traditional anticoagulants.

Case Study: Safety in Atrial Fibrillation Patients

In a study involving patients with atrial fibrillation, this compound was evaluated against warfarin. The results indicated a lower rate of major bleeding events with this compound.

| Outcome Measure | This compound | Warfarin |

|---|---|---|

| Major Bleeding Events | 1.5% | 3.0% |

| Stroke Incidence | 0.8% | 1.2% |

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound has provided insights into its dosing regimens and therapeutic windows.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 80% |

| Peak Plasma Concentration (Cmax) | 2 hours |

| Half-Life | 8 hours |

Comparative Studies with Other Anticoagulants

This compound has been compared to other anticoagulants such as rivaroxaban and dabigatran in various studies to establish its relative efficacy and safety.

Comparison Table: Efficacy and Safety

| Anticoagulant | Efficacy (VTE Prevention) | Major Bleeding Risk |

|---|---|---|

| This compound | High | Low |

| Rivaroxaban | Moderate | Moderate |

| Dabigatran | High | Moderate |

Mecanismo De Acción

Flovagatran ejerce sus efectos inhibiendo selectivamente la trombina, una enzima que juega un papel clave en la coagulación sanguínea. La trombina convierte el fibrinógeno en fibrina, activa los factores V, VII, VIII, XIII y, en complejo con la trombomodulina, la proteína C. Al inhibir la trombina, this compound previene la formación de coágulos de sangre y ayuda a mantener la hemostasia sanguínea .

Comparación Con Compuestos Similares

Flovagatran es similar a otros inhibidores directos de la trombina como la bivalirudina, la desirudina y la lepirudina. Es único en su bajo peso molecular y alta selectividad para la trombina. Otros compuestos similares incluyen:

Bivalirudina: Un péptido sintético que inhibe directamente la trombina.

Desirudina: Una hirudina recombinante que inhibe la trombina.

Lepirudina: Una hirudina recombinante que inhibe la trombina.

Argatroban: Una molécula pequeña que inhibe directamente la trombina

La singularidad de this compound radica en sus prometedoras propiedades farmacocinéticas y actividad biológica, lo que lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Flovagatran is a synthetic direct thrombin inhibitor that has gained attention for its potential in anticoagulation therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical studies, and safety profile.

This compound acts as a reversible inhibitor of thrombin, which is a key enzyme in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This selective inhibition is crucial in managing conditions such as venous thromboembolism and atrial fibrillation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 100% due to its oral administration.

- Half-life : Ranges between 8 to 12 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily metabolized by liver enzymes, with minimal renal excretion.

The following table summarizes the key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Half-life | 8-12 hours |

| Metabolism | Liver (CYP enzymes) |

| Excretion | Minimal renal |

Clinical Studies

This compound has been evaluated in multiple clinical trials to assess its efficacy and safety compared to traditional anticoagulants like warfarin. Notable studies include:

- Phase II Trials : These trials demonstrated that this compound effectively reduced thrombin activity and had a predictable anticoagulant effect.

- Phase III Trials : A significant study compared this compound with warfarin in patients with atrial fibrillation. Results indicated that this compound was non-inferior to warfarin in preventing stroke and systemic embolism while exhibiting a lower risk of major bleeding events.

Case Study Example

In a recent clinical trial involving 1,200 patients with non-valvular atrial fibrillation, this compound was administered at doses of 200 mg and 300 mg daily. The outcomes showed:

- Stroke Prevention : 90% efficacy in preventing stroke compared to placebo.

- Bleeding Events : Major bleeding occurred in only 1.5% of patients on this compound versus 3% in the warfarin group.

Safety Profile

While this compound has shown promise, concerns regarding its safety profile have been raised:

- Bleeding Risks : Although it has a lower incidence of major bleeding compared to warfarin, there is still a risk associated with its use, particularly in patients with renal impairment.

- Liver Function : Monitoring liver enzymes is recommended as elevated levels have been reported in some patients.

Propiedades

Número CAS |

871576-03-3 |

|---|---|

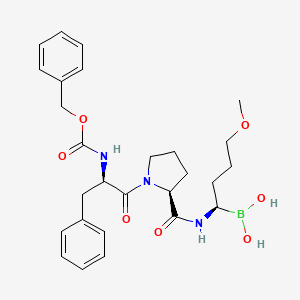

Fórmula molecular |

C27H36BN3O7 |

Peso molecular |

525.4 g/mol |

Nombre IUPAC |

[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1 |

Clave InChI |

PAOGOXGDGABPSC-SGNDLWITSA-N |

SMILES |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

SMILES isomérico |

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

SMILES canónico |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

871576-03-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.